Veraguensin

描述

韦拉圭森是一种从木兰属植物中提取的木脂素化合物。木脂素是一类存在于植物中的化学物质,以其多样的药理特性而闻名。 韦拉圭森因其潜在的治疗作用,特别是抑制骨吸收的作用而受到研究 .

科学研究应用

化学: 韦拉圭森被用作研究木脂素合成和反应性的模型化合物。

生物学: 研究表明,它可以抑制破骨细胞的形成,使其成为治疗骨病(如骨质疏松症)的潜在候选药物.

准备方法

合成路线和反应条件: 韦拉圭森可以通过各种涉及苯丙烷类的化学反应合成。合成通常涉及通过碳-碳键偶联两个苯丙烷单元。 反应条件通常包括使用催化剂和特定的温度控制,以确保木脂素结构的正确形成 .

工业生产方法: 韦拉圭森的工业生产涉及从植物来源中提取,特别是从木兰属植物中提取。 提取过程包括溶剂提取、纯化和结晶,以获得高纯度的韦拉圭森 .

化学反应分析

反应类型: 韦拉圭森经历了几种类型的化学反应,包括:

氧化: 韦拉圭森可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将韦拉圭森转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠等还原剂通常被使用。

取代: 各种卤化剂和亲核试剂用于取代反应.

作用机制

韦拉圭森通过抑制核因子κB配体(RANKL)诱导的破骨细胞分化来发挥作用。这种抑制作用是通过减少p38磷酸化和抑制c-Fos表达来实现的,这两者是破骨细胞生成的關鍵因素。 通过抑制这些途径,韦拉圭森减少骨吸收并促进骨骼健康 .

类似化合物:

加尔格拉文: 另一种从木兰属植物中提取的木脂素化合物,以其对破骨细胞形成的类似抑制作用而闻名.

格兰迪辛: 一种具有潜在抗利什曼病活性的新木脂素.

马奇林G: 另一种具有类似药理特性的新木脂素.

韦拉圭森的独特性: 韦拉圭森的独特性在于其对破骨细胞分化和骨吸收的特定抑制作用。 它减少p38磷酸化和抑制c-Fos表达的能力使其有别于其他木脂素和新木脂素 .

相似化合物的比较

Grandisin: A neolignan with potential antileishmanial activity.

Machilin G: Another neolignan with similar pharmacological properties.

Uniqueness of Veraguensin: this compound is unique due to its specific inhibitory effects on osteoclast differentiation and bone resorption. Its ability to reduce p38 phosphorylation and suppress c-Fos expression sets it apart from other lignans and neolignans .

属性

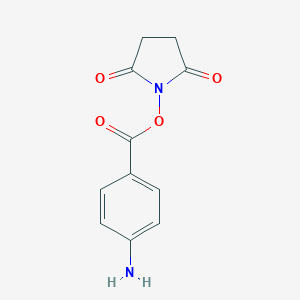

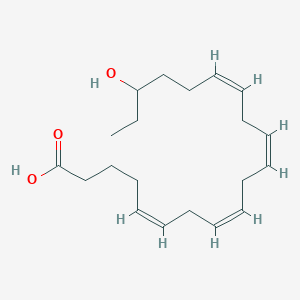

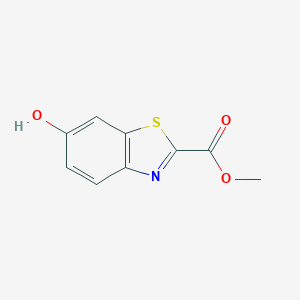

IUPAC Name |

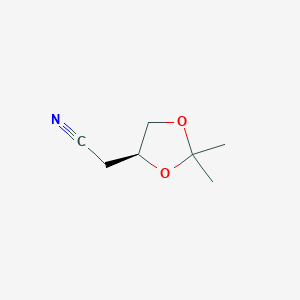

(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332044 | |

| Record name | (+)-Veraguensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19950-55-1 | |

| Record name | Veraguensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Veraguensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of veraguensin?

A1: this compound has the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a tetrahydrofuran lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. [] It contains two aromatic rings, one with a 3,4-dimethoxy substitution pattern and the other with a 3,4-methylenedioxy substitution pattern. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, this compound has been extensively characterized using spectroscopic methods. Researchers commonly employ techniques such as IR, MS, 1H-NMR, and 13C-NMR to elucidate its structure. [, , , , ]

Q4: What is the primary biological activity reported for this compound?

A4: this compound exhibits a range of biological activities, with the most prominent being its antileishmanial activity. [, , , , , ] It also demonstrates neuroprotective effects, protecting neurons against amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion-induced toxicity. []

Q5: How does this compound exert its antileishmanial effect?

A5: While the exact mechanism of action remains under investigation, studies suggest that this compound derivatives may exert their antileishmanial effects by inducing nitric oxide production by host macrophage cells. This increased nitric oxide production could contribute to the intracellular killing of Leishmania parasites. []

Q6: Has this compound shown activity against other parasites?

A6: Yes, besides its antileishmanial activity, this compound has demonstrated some efficacy against Trypanosoma cruzi trypomastigotes. [] It also shows moderate activity against Plasmodium falciparum. []

Q7: How do structural modifications impact the biological activity of this compound?

A8: Structure-activity relationship (SAR) studies have explored the impact of modifying the this compound scaffold on its biological activity. Replacing the tetrahydrofuran ring with isoxazole or triazole rings has resulted in compounds with improved antileishmanial activity. [, , ] The presence of methylenedioxy or trimethoxy groups as substituents also appears to be crucial for enhancing antileishmanial activity. [, , ]

Q8: Is there any information available on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A9: While specific PK/PD data for this compound remains limited in the provided research, some studies offer insights into its potential behavior in vivo. For instance, the index of molecular hydrophobicity (ClogP) for this compound derivatives ranges from 2.8 to 3.4, suggesting a suitable lipophilicity/hydrosolubility balance for membrane transport. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。